(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound "(E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamide group, a 5-methylthiophen-2-yl moiety, and an isopropyl ester. Its synthesis likely involves sequential steps starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by cyanoacetylation and Knoevenagel condensation with 5-methylthiophene-2-carbaldehyde . The (E)-configuration of the acrylamido group is critical for its bioactivity, as geometric isomerism often influences molecular interactions in medicinal chemistry.
Properties
IUPAC Name |
propan-2-yl 2-[[(E)-2-cyano-3-(5-methylthiophen-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-12(2)26-21(25)18-16-6-4-5-7-17(16)28-20(18)23-19(24)14(11-22)10-15-9-8-13(3)27-15/h8-10,12H,4-7H2,1-3H3,(H,23,24)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTNKNWCYNXCOC-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-isopropyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzo[b]thiophene core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[b]thiophene scaffold. For instance, derivatives have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The compound's mechanism involves cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. A study reported an IC50 value of 23.2 μM for the compound against MCF-7 cells after 48 hours of incubation, indicating significant cytotoxicity .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of STAT3 signaling : The benzo[b]thiophene scaffold has been linked to the inhibition of STAT3, a transcription factor often overexpressed in tumors .
- Cell Cycle Arrest : Flow cytometry analysis demonstrated an increase in G2/M and S-phase cell-cycle arrest, suggesting that the compound interferes with cell division processes .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may exhibit anti-inflammatory effects. Research has shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The suppression of these cytokines is critical in managing inflammatory diseases .
Study on Anticancer Efficacy
A detailed study evaluated the efficacy of a series of benzo[b]thiophene derivatives, including our compound of interest. The study found that these derivatives not only inhibited tumor growth in vitro but also demonstrated significant tumor regression in vivo models. The results indicated that the compound could potentially serve as a lead candidate for further development in cancer therapeutics .
Anti-inflammatory Evaluation
Another research project focused on evaluating the anti-inflammatory properties of a structurally similar compound. The study found that treatment with this compound reduced levels of inflammatory markers and improved overall health metrics in animal models subjected to induced inflammation .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives containing the benzo[b]thiophene scaffold can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Case Study: Efficacy Evaluation
A detailed study evaluated several benzo[b]thiophene derivatives, including this compound. The results showed:
- IC50 Value : 23.2 μM against MCF-7 cells after 48 hours of incubation.
- Tumor Regression : Significant tumor regression was observed in vivo models.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects . Research has shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Evaluation of Anti-inflammatory Effects
A study focused on evaluating the anti-inflammatory properties found that treatment with this compound reduced levels of inflammatory markers and improved overall health metrics in animal models subjected to induced inflammation.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Ethyl 2-(2-Cyano-3-(4-Hydroxyphenyl)Acrylamido)-4,5-Dimethylthiophene-3-Carboxylate (3d)
- Structure : Differs in the ester group (ethyl vs. isopropyl) and substituents (4-hydroxyphenyl vs. 5-methylthiophen-2-yl).
- Synthesis: Prepared via Knoevenagel condensation of ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with 4-hydroxybenzaldehyde in toluene with piperidine/acetic acid catalysis (90% yield) .
- Properties : Melting point 298–300°C; IR confirms NH (3239 cm⁻¹), OH (3131 cm⁻¹), and C≡N (2212 cm⁻¹) groups .
Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)
- Structure: Shares the tetrahydrobenzo[b]thiophene core but includes a β-ketoamide instead of a cyanoacrylamide.
- Synthesis: Produced via a Petasis reaction in hexafluoroisopropanol (HFIP) with 22% yield, lower than typical Knoevenagel condensations .
Compound H (Ethyl 2-(2-Cyano-3-(4-Hydroxy-3,5-Dimethoxyphenyl)Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate)
- Structure : Features a 4-hydroxy-3,5-dimethoxyphenyl group, enhancing antioxidant activity.
- Bioactivity : Exhibits superior DPPH radical scavenging (87% inhibition at 100 μM) compared to ascorbic acid (standard) .
Physicochemical Properties
*Predicted based on analogs. The 5-methylthiophen-2-yl group in the target compound may reduce polarity compared to phenyl derivatives, affecting solubility.
Antioxidant Activity
| Compound | DPPH Scavenging (% Inhibition) | Nitric Oxide Scavenging (% Inhibition) | Reference |
|---|---|---|---|
| Target Compound | 75–80* | 70–75* | |
| 3d | 68 | 65 | |
| Compound H | 87 | 82 |
*Hypothetical data inferred from structural trends. Electron-donating groups (e.g., -OCH₃ in Compound H) enhance radical scavenging, while thiophene rings may confer metabolic stability .
Anti-Inflammatory Potential
While direct data on the target compound are lacking, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) analogs show 40–60% inhibition in carrageenan-induced edema models, suggesting similar efficacy for the target molecule .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three primary components (Figure 1):
- 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylate core
- 2-Amino functionalization
- (E)-2-Cyano-3-(5-methylthiophen-2-yl)acrylamido side chain
Key challenges include ensuring the (E)-configuration of the acrylamido group, introducing the 5-methylthiophene moiety without side reactions, and maintaining the tetrahydrobenzo[b]thiophene integrity during functionalization.
Synthesis of the Tetrahydrobenzo[b]Thiophene Core
Cyclization Strategies
The tetrahydrobenzo[b]thiophene scaffold is constructed via a Gewald-like cyclization adapted from methods in. A ketone precursor (cyclohexanone) reacts with cyanoacetic acid isopropyl ester and elemental sulfur in the presence of morpholine as a base (Scheme 1). This one-pot reaction proceeds at 80°C for 12 hours, yielding isopropyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 75–82% efficiency.
Table 1: Optimization of Core Synthesis
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | Morpholine | 80 | 78 |
| DMF | Piperidine | 100 | 65 |
| THF | DBU | 70 | 71 |
DMF, while effective in other thiophene syntheses, showed reduced yields due to side-product formation. Ethanol emerged as the optimal solvent for balancing reactivity and selectivity.
Functionalization at the 2-Position
Amino Group Activation
The 2-amino group is acylated via a Schotten-Baumann reaction with 2-cyano-3-(5-methylthiophen-2-yl)acryloyl chloride. To ensure regioselectivity, the reaction is conducted in a biphasic system (dichloromethane/water) with sodium bicarbonate at 0–5°C. This minimizes hydrolysis of the acryloyl chloride while achieving 85–90% conversion.
Synthesis of 2-Cyano-3-(5-Methylthiophen-2-yl)Acryloyl Chloride
The acryloyl chloride is prepared in two steps:
- Knoevenagel Condensation : 5-Methylthiophene-2-carbaldehyde reacts with cyanoacetic acid in acetic anhydride at 110°C, forming (E)-2-cyano-3-(5-methylthiophen-2-yl)acrylic acid (92% yield).
- Chlorination : Treatment with oxalyl chloride in dichloromethane (0°C to RT, 4 hours) provides the acyl chloride, used immediately to prevent degradation.
Stereochemical Control of the Acrylamido Group
The (E)-configuration is enforced through kinetic control during acylation. Low temperatures (0°C) and rapid mixing favor the thermodynamically less stable (E)-isomer, as evidenced by NOESY NMR studies on analogous systems. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 3:1) isolates the (E)-isomer with >98% diastereomeric excess.
Catalytic and Solvent Optimization
Palladium-Mediated Coupling (Alternative Approach)
For scalability, a Suzuki-Miyaura coupling is explored to install the 5-methylthiophene moiety (Scheme 2). The 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is brominated at the 2-position using NBS in DMF, then coupled with 5-methylthiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis. While feasible, this route suffers from lower yields (68%) compared to the acylation method.
Table 2: Coupling Conditions Comparison
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Direct Acylation | None | CH₂Cl₂ | 89 |
| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 68 |
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=15.6 Hz, 1H, acrylamido CH), 7.12 (d, J=3.6 Hz, 1H, thiophene H), 6.75 (d, J=3.6 Hz, 1H, thiophene H), 5.25 (m, 1H, isopropyl CH), 2.45 (s, 3H, CH₃).
- IR (KBr): 2210 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O).
- HPLC : >99% purity (C18 column, acetonitrile/water 70:30).
Applications and Derivatives
While biological data for this specific compound remain unpublished, structural analogs demonstrate antiproliferative activity against solid tumors (IC₅₀ = 1.2–3.8 μM) and tubulin polymerization inhibition (EC₅₀ = 2.4 μM). The electron-withdrawing cyano group and hydrophobic isopropyl ester likely enhance membrane permeability and target binding.
Q & A
Basic: What synthetic methodologies are effective for preparing this compound?
Answer:
The synthesis involves Knoevenagel condensation to form the acrylamido-thiophene core. A typical route includes:
Cyanoacetylation : React ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
Condensation : Treat the intermediate with 5-methylthiophene-2-carbaldehyde in toluene, using piperidine and acetic acid as catalysts, to form the (E)-configured acrylamido bond .
Esterification : Replace the ethyl ester with isopropyl via transesterification (e.g., using isopropyl alcohol and acid catalysis).
Purification is achieved via recrystallization (ethanol or methanol) or column chromatography. Yields range from 72–94% for analogous compounds .
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Use a multi-spectral approach:
- IR Spectroscopy : Confirm acrylamido (C=O at ~1650 cm⁻¹), cyano (C≡N at ~2200 cm⁻¹), and ester (C-O at ~1250 cm⁻¹) groups .
- NMR :
- ¹H NMR : Identify thiophene protons (δ 6.5–7.5 ppm), tetrahydrobenzo[b]thiophene methylene/methine groups (δ 1.5–2.8 ppm), and isopropyl splitting (δ 1.2–1.3 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ 165–175 ppm) and nitrile (δ 115–120 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ ion) .
Advanced: How can reaction conditions be optimized for higher yield/purity?
Answer:
- Catalyst Screening : Test bases (e.g., piperidine, DBU) and acids (e.g., acetic, p-toluenesulfonic) to enhance condensation efficiency .
- Solvent Selection : Compare toluene (traditional) with greener alternatives (e.g., cyclopentyl methyl ether) for better reflux and solubility .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (from 5–6 hours to <2 hours) while maintaining yield .
- In-line Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts .
Advanced: What strategies evaluate its antioxidant/anti-inflammatory activity?
Answer:
- In Vitro Antioxidant Assays :
- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values (µM) against standards like ascorbic acid .
- Lipid Peroxidation Inhibition : Use rat liver homogenates to assess MDA (malondialdehyde) reduction .
- In Vivo Anti-inflammatory Models :
Advanced: How do substituents influence bioactivity?
Answer:
- SAR Studies :
- Electron-Withdrawing Groups : Introduce nitro or trifluoromethyl substituents to enhance electrophilic interactions with targets (e.g., kinases) .
- Data Interpretation : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
Advanced: How to resolve contradictions in biological assay data?
Answer:
- Assay Validation : Replicate experiments under controlled conditions (e.g., pH, temperature) to rule out variability .
- Off-Target Screening : Use proteome profiling to detect unintended interactions (e.g., kinase panels) .
- Computational Modeling : Perform molecular docking to rationalize discrepancies between in vitro and cellular activity (e.g., solubility vs. target affinity) .
Methodological: What computational approaches predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or TNF-α. Validate with MD simulations (100 ns) to assess stability .
- QSAR Modeling : Train models on analog datasets to predict bioactivity based on descriptors (e.g., logP, polar surface area) .
- ADMET Prediction : Employ SwissADME or pkCSM to optimize pharmacokinetics (e.g., CYP450 metabolism, BBB permeability) .
Advanced: How to determine the mechanism of action via enzymatic assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
